methyl 4-[4-hydroxy-3-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Description
Methyl 4-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, oxazoles, and phenyl rings
Properties
Molecular Formula |
C26H24N2O7 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 4-[(3E)-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H24N2O7/c1-14(2)34-19-11-9-17(10-12-19)23(29)21-22(16-5-7-18(8-6-16)26(32)33-4)28(25(31)24(21)30)20-13-15(3)35-27-20/h5-14,22,29H,1-4H3/b23-21+ |
InChI Key |
DAIHQVAUVNDOQR-XTQSDGFTSA-N |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-hydroxy-3-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps. The process begins with the preparation of the core pyrrolidin-2-yl structure, followed by the introduction of the oxazole ring and the benzoate ester group. The final step involves the addition of the hydroxyphenylmethylidene group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 4-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[4-hydroxy-3-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethylidene group can interact with enzymes and receptors, modulating their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate: Similar in structure but with different functional groups.
Imidazole-containing compounds: Share the heterocyclic ring structure but differ in biological activity and applications.
Uniqueness
Methyl 4-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
